4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
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Overview
Description
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Attachment of the 6-methylpyridazin-3-yl group: This can be done through an etherification reaction using a suitable pyridazine derivative.
Introduction of the o-tolyl group: This step involves the reaction of the intermediate compound with an o-tolyl derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: Hydroxylated or carbonylated derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-methylpyridazin-3-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
Biological Activity
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, with the CAS number 1797952-21-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C16H20N4O2
- Molecular Weight: 326.4 g/mol
- Functional Groups: Contains a piperidine ring, a pyridazine moiety, and an amide group.
Research indicates that this compound may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. By inhibiting TPH, the compound could modulate serotonin levels, impacting various physiological processes such as mood regulation and inflammatory responses .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antitumor activity. The inhibition of TPH may contribute to reduced tumor growth in certain cancer types characterized by elevated serotonin levels, such as carcinoid tumors .
- Anti-inflammatory Properties : The modulation of serotonin metabolism can also influence inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and ulcerative colitis .
- Neuroprotective Effects : Given the role of serotonin in neurological functions, this compound might have implications in treating neurodegenerative diseases or mood disorders by restoring normal serotonin levels.
In Vitro Studies
In vitro experiments have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on pyrazole derivatives have shown promising results against breast cancer cells when combined with conventional chemotherapy agents like doxorubicin . While specific data on the compound is limited, its structural similarities suggest potential for similar activity.
In Vivo Studies
Animal models have been utilized to assess the efficacy of piperidine derivatives in vivo. For example, compounds targeting TPH have shown reduced tumor markers and improved survival rates in mice models of cancer . The specific effects of this compound require further exploration but may parallel these findings.
Case Studies
A notable case study involved the use of similar piperidine compounds in treating lung fibrosis and pulmonary hypertension. The inhibition of TPH was linked to improved outcomes in these conditions, suggesting a broader therapeutic potential for related compounds .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZBPVJGCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.